3-[1-(Oxan-2-yl)-1H-benzimidazol-2-yl]propan-1-ol
Description
3-[1-(Oxan-2-yl)-1H-benzimidazol-2-yl]propan-1-ol is a benzimidazole derivative characterized by:
- A benzimidazole core substituted at the N1 position with an oxane (tetrahydropyran) ring.
- A propan-1-ol chain attached at the C2 position of the benzimidazole.
Properties
CAS No. |
649721-55-1 |
|---|---|
Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
3-[1-(oxan-2-yl)benzimidazol-2-yl]propan-1-ol |
InChI |
InChI=1S/C15H20N2O2/c18-10-5-8-14-16-12-6-1-2-7-13(12)17(14)15-9-3-4-11-19-15/h1-2,6-7,15,18H,3-5,8-11H2 |
InChI Key |
ZWSGPXCWKVGXTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C3=CC=CC=C3N=C2CCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Oxan-2-yl)-1H-benzimidazol-2-yl]propan-1-ol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functionalization. One common method includes:
Condensation Reaction: o-Phenylenediamine reacts with an aldehyde or ketone in the presence of an acid catalyst to form a Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the benzimidazole ring.
Functionalization: The benzimidazole ring is then functionalized with an oxane ring and a propanol side chain through various chemical reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[1-(Oxan-2-yl)-1H-benzimidazol-2-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol side chain can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups into the benzimidazole ring.
Scientific Research Applications
3-[1-(Oxan-2-yl)-1H-benzimidazol-2-yl]propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(Oxan-2-yl)-1H-benzimidazol-2-yl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity. The oxane ring and propanol side chain may enhance the compound’s binding affinity and specificity. This compound can modulate various biological pathways, leading to its diverse pharmacological effects.
Comparison with Similar Compounds
N1-PrOH-TBBi (3-(4,5,6,7-tetrabromo-1H-1,3-benzodiazol-1-yl)propan-1-ol)
- Structure : Features a tetrabrominated benzodiazole core linked to a propan-1-ol chain.
- Activity : Acts as a dual inhibitor of protein kinases CK2 and PIM-1 , with IC₅₀ values in the low micromolar range. The bromine atoms enhance hydrophobic interactions with kinase ATP-binding pockets .
- Key Difference : Unlike the oxane-substituted target compound, N1-PrOH-TBBi lacks the tetrahydropyran group, which may reduce solubility but increases halogen-mediated binding affinity .
3-[1-(3-hydroxybenzyl)-1H-benzimidazol-2-yl]phenol (DMSO solvate)
- Structure: Contains two phenolic rings attached to the benzimidazole core.
- Comparison: The oxane group in the target compound may confer better metabolic stability compared to the labile phenolic hydroxyl groups in this analog .
Avanbulinum (3-[(4-{1-[2-(4-aminophenyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-yl)amino]propanenitrile)
- Structure : Incorporates a 1,2,5-oxadiazole linker and a nitrile-terminated propan chain.
- Activity : Inhibits β-tubulin polymerization, leading to antineoplastic effects. The oxadiazole ring enhances rigidity and bioavailability .
- Contrast : The target compound’s oxane group may improve solubility compared to avanbulinum’s nitrile moiety, but the latter’s tubulin inhibition mechanism is more clearly defined .
N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine
- Structure : Substituted with a 4-chlorophenyl group and an amine linker.
- The chlorophenyl group likely enhances lipophilicity .
Structural and Functional Analysis Table
Biological Activity
The compound 3-[1-(Oxan-2-yl)-1H-benzimidazol-2-yl]propan-1-ol is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Benzimidazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-[1-(Oxan-2-yl)-1H-benzimidazol-2-yl]propan-1-ol can be represented as follows:
This compound features a benzimidazole core substituted with an oxan ring and a propanol group, which may influence its biological interactions.
Research indicates that benzimidazole derivatives often interact with various biological targets, including enzymes and receptors. The specific mechanisms by which 3-[1-(Oxan-2-yl)-1H-benzimidazol-2-yl]propan-1-ol exerts its effects are still under investigation but may include:
- Inhibition of Enzymes: Many benzimidazole compounds act as inhibitors for key enzymes involved in cell signaling pathways.
- Receptor Modulation: These compounds can also modulate receptor activity, affecting physiological responses.
Structure-Activity Relationship (SAR)
The SAR studies have shown that modifications to the benzimidazole core and substituents significantly affect the biological activity. For instance, variations in the oxan ring's position or the propanol chain length can lead to changes in potency and selectivity against specific targets.
Table 1: Biological Activity Summary of Related Benzimidazole Derivatives
| Compound Name | IC50 (μM) | Target | Reference |
|---|---|---|---|
| 3-[1-(Oxan-2-yl)-1H-benzimidazol-2-yl]propan-1-ol | TBD | TBD | TBD |
| CPL302415 | 0.018 | PI3Kδ | |
| 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol | TBD | Various |
Case Study 1: Anti-Cancer Activity
A study evaluated the anti-cancer potential of various benzimidazole derivatives, including those similar to 3-[1-(Oxan-2-yl)-1H-benzimidazol-2-yl]propan-1-ol. The results indicated significant cytotoxicity against cancer cell lines, suggesting that structural modifications could enhance anti-tumor efficacy.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of benzimidazole derivatives. Compounds were tested for their ability to inhibit pro-inflammatory cytokines in vitro. Results demonstrated that certain structural features were crucial for enhancing anti-inflammatory activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
